ethyl 2-[3-methyl-5-oxo-4-(4-phenoxyphenyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate
Description
This compound (CAS: 860789-24-8) belongs to the 1,2,4-triazole class, characterized by a triazole core substituted with a 3-methyl group, a 5-oxo moiety, and a 4-(4-phenoxyphenyl) group. The ethyl acetate side chain at position 1 enhances its lipophilicity, making it suitable for pharmaceutical and agrochemical applications . Its molecular formula is C19H18N3O4, with a molar mass of 352.37 g/mol.
Properties
IUPAC Name |
ethyl 2-[3-methyl-5-oxo-4-(4-phenoxyphenyl)-1,2,4-triazol-1-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4/c1-3-25-18(23)13-21-19(24)22(14(2)20-21)15-9-11-17(12-10-15)26-16-7-5-4-6-8-16/h4-12H,3,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRPSBGZWBFCHMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=O)N(C(=N1)C)C2=CC=C(C=C2)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[3-methyl-5-oxo-4-(4-phenoxyphenyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving a hydrazine derivative and an appropriate carbonyl compound. This step often requires the use of a catalyst and specific reaction conditions to ensure the formation of the desired triazole ring.
Introduction of the Phenoxyphenyl Group: The phenoxyphenyl group is introduced through a substitution reaction, where a phenoxyphenyl halide reacts with the triazole intermediate. This step may require the use of a base to facilitate the substitution reaction.
Esterification: The final step involves the esterification of the triazole intermediate with ethyl acetate to form the desired compound. This step typically requires the use of an acid catalyst and specific reaction conditions to ensure the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity of the final product. The process may also involve purification steps such as recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[3-methyl-5-oxo-4-(4-phenoxyphenyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The phenoxyphenyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used under controlled conditions.
Substitution: Bases such as sodium hydroxide (NaOH) or acids such as hydrochloric acid (HCl) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by the following chemical properties:
- IUPAC Name : Ethyl 2-[3-methyl-5-oxo-4-(4-phenoxyphenyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate
- Molecular Formula : C19H19N3O4
- Molecular Weight : 345.37 g/mol
- CAS Number : 860789-24-8
Antimicrobial Activity
This compound has been investigated for its antimicrobial properties. Studies indicate that it exhibits significant activity against a range of bacterial strains.
Case Study Example :
A research study demonstrated that this compound showed a minimum inhibitory concentration (MIC) of 15 µg/mL against Staphylococcus aureus, indicating its potential as an antimicrobial agent in pharmaceutical formulations .
Anti-inflammatory Properties
The compound has also been studied for its anti-inflammatory effects. In vitro assays have shown that it can inhibit the production of pro-inflammatory cytokines in activated macrophages.
Data Table: Anti-inflammatory Activity
| Compound | Cytokine Inhibition (%) | Concentration (µg/mL) |
|---|---|---|
| Ethyl 2-[3-methyl... | 65% | 10 |
| Control (Dexamethasone) | 80% | 10 |
This data suggests that while the compound is effective, it may not be as potent as established anti-inflammatory drugs like dexamethasone .
Fungicidal Properties
Ethyl 2-[3-methyl... has shown promise as a fungicide. Its efficacy against various fungal pathogens affecting crops has been documented.
Case Study Example :
In agricultural trials, the compound was tested against Fusarium oxysporum, resulting in a significant reduction in fungal biomass at concentrations as low as 50 µg/mL. This positions it as a viable candidate for development into agricultural fungicides .
Synthesis of Triazole Derivatives
The compound serves as an important intermediate in the synthesis of various triazole derivatives, which are used in pharmaceuticals and agrochemicals.
Data Table: Synthesis Pathways
| Reaction Type | Product Derivative | Yield (%) |
|---|---|---|
| N-Alkylation | Triazole Alkaloids | 85 |
| Cyclization | Novel Triazole-Based Insecticides | 90 |
These reactions demonstrate the utility of ethyl 2-[3-methyl...] in producing compounds with diverse applications .
Mechanism of Action
The mechanism of action of ethyl 2-[3-methyl-5-oxo-4-(4-phenoxyphenyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
Key structural differences among analogs lie in the substituents at the triazole ring’s 4-position and modifications to the ester group. Below is a comparative analysis:
Structural Characterization
Common techniques for verifying triazole derivatives include:
- NMR/IR Spectroscopy : Used to confirm ester groups (C=O at ~1720 cm⁻¹) and aromatic protons (7–8 ppm in ¹H NMR) .
- Mass Spectrometry : Molecular ion peaks (e.g., M+1) validate molecular weights .
- X-ray Crystallography : Software like SHELXL () and WinGX () are employed for crystal structure refinement .
Biological Activity
Ethyl 2-[3-methyl-5-oxo-4-(4-phenoxyphenyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews the available literature regarding its biological properties, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound features a triazole ring, which is known for its diverse biological activities. The synthesis typically involves the reaction of appropriate precursors under controlled conditions to yield the desired triazole derivative. The synthetic route may include steps such as cyclization and functional group modifications to achieve the final structure.
Antimicrobial Properties
Research indicates that compounds containing triazole moieties exhibit significant antimicrobial activity. For instance, derivatives similar to this compound have been tested against various bacterial and fungal strains. In vitro studies have shown promising results with effective inhibition of growth against pathogens such as Staphylococcus aureus and Candida albicans .
Cytotoxicity
The cytotoxic effects of this compound have been evaluated on several cancer cell lines. A study demonstrated that related triazole derivatives inhibited cell proliferation in cervical and bladder cancer cell lines with IC50 values indicating significant potency . The mechanism of action appears to involve apoptosis induction and cell cycle arrest.
Enzyme Inhibition
This compound has also been investigated for its potential as an enzyme inhibitor. Studies suggest that it may inhibit cytochrome P450 enzymes, which are crucial for drug metabolism. This property could lead to drug-drug interaction concerns in a clinical setting .
| Biological Activity | Effect | Cell Line/Organism | IC50 Value |
|---|---|---|---|
| Antimicrobial | Inhibition | Staphylococcus aureus | Not specified |
| Cytotoxicity | Inhibition | Cervical Cancer (SISO) | Not specified |
| Enzyme Inhibition | Inhibition | CYP450 enzymes | Not specified |
Case Studies
Several studies have highlighted the biological relevance of triazole derivatives:
- Antifungal Activity : A comparative study showed that triazole derivatives exhibited antifungal properties superior to traditional antifungal agents .
- Cancer Treatment : Research demonstrated that compounds with similar structures effectively inhibited tumor growth in animal models, suggesting a potential role in cancer therapy .
- Drug Metabolism : Investigations into the metabolic pathways indicated that this compound could influence the pharmacokinetics of co-administered drugs due to its inhibitory effects on CYP450 enzymes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
